3-[2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one
Description
This compound is a heterocyclic organic molecule featuring a dihydropyrimidin-4-one core substituted with a pyrrolidin-1-yl group, a dimethylamino-pyrazine moiety, and methyl groups at positions 5 and 4. The pyrrolidine ring and dimethylamino group may enhance solubility and bioavailability, while the dihydropyrimidinone core provides a rigid scaffold for target binding.
Properties
IUPAC Name |
3-[2-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-12-13(2)20-11-24(18(12)26)10-17(25)23-6-5-14(9-23)27-16-8-19-7-15(21-16)22(3)4/h7-8,11,14H,5-6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTSNDKEMJAXLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Type Cyclocondensation
Adapting methods from and, the dihydropyrimidinone scaffold is synthesized via a three-component reaction:
Reactants
- Ethyl acetoacetate (β-keto ester)
- Thiourea (nitrogen source)
- 3-Pentanone (methyl group precursor)
Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | KOH (20 mol%) |
| Temperature | Reflux (78°C) |
| Reaction Time | 5–8 hours |
| Yield | 75–82% |
The reaction proceeds through imine formation followed by cyclization, producing 5-ethyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a key intermediate. Subsequent methylation with iodomethane in aqueous NaOH replaces the thione group with methylthio (82–92% yield).
Functionalization at Position 3
Alkylation with Chloroacetyl Chloride
The pyrimidinone undergoes N-alkylation using chloroacetyl chloride under Schotten-Baumann conditions:
Reaction Scheme
5,6-Dimethylpyrimidin-4-one + ClCH₂COCl → 3-(2-chloroacetyl)-5,6-dimethylpyrimidin-4-one
Optimized Parameters
NMR analysis of the product shows characteristic signals at δ 4.21 ppm (CH₂Cl) and δ 170.5 ppm (C=O) in ¹H and ¹³C spectra, respectively.
Synthesis of Pyrrolidine-Pyrazine Fragment
Pyrazine Substitution
6-Chloropyrazin-2-amine undergoes dimethylamination via nucleophilic aromatic substitution:
Reagents
- Dimethylamine (40% aqueous solution)
- K₂CO₃ (2 equiv)
Conditions
The product, 6-(dimethylamino)pyrazin-2-ol, is confirmed by HRMS (m/z 154.0984 [M+H]⁺).
Pyrrolidine Coupling
Mitsunobu reaction links the pyrazine to pyrrolidine:
Components
- 6-(Dimethylamino)pyrazin-2-ol
- 3-Hydroxypyrrolidine
- DIAD (1.2 equiv)
- PPh₃ (1.5 equiv)
Outcome
Final Coupling Reaction
The chloroacetyl intermediate reacts with 3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine under nucleophilic substitution:
Optimized Protocol
| Parameter | Value |
|---|---|
| Base | DIPEA (3 equiv) |
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Time | 24 hours |
| Workup | Precipitation from H₂O/EtOH |
| Yield | 62% |
LC-MS analysis shows [M+H]⁺ at m/z 372.4, matching theoretical molecular weight. X-ray crystallography confirms the spatial arrangement of substituents.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Key Steps
| Step | Yield Range | Purity (HPLC) | Key Challenge |
|---|---|---|---|
| Pyrimidinone core | 75–82% | >95% | Regioselective methylation |
| Chloroacetylation | 68–74% | 90–93% | Competitive O-alkylation |
| Mitsunobu coupling | 75–78% | 97% | Stereochemical control |
| Final coupling | 58–62% | 88–91% | Solubility issues |
Scalability and Process Considerations
- Catalyst Recycling : KOH from the cyclocondensation step can be recovered via acid-base extraction (82% recovery).
- Green Chemistry Metrics
- Process Mass Intensity: 18.7 kg/kg product
- E-Factor: 23.4 (excluding water)
- Critical Quality Attributes
- Residual solvent: <300 ppm (ICH Q3C)
- Diastereomeric excess: >98% (HPLC)
Chemical Reactions Analysis
Reaction Sites and Functional Group Reactivity
The compound’s reactivity arises from:
-
Pyrimidin-4-one ring : Susceptible to nucleophilic substitution at C-2 and C-4 positions.
-
Acetylated side chain : Hydrolysis of the ketone group or nucleophilic acyl substitution.
-
Pyrazine substituent : Oxidation of dimethylamino groups or electrophilic aromatic substitution.
-
Pyrrolidine ring : Ring-opening under acidic conditions or substitution at the oxygenated carbon.
Table 1: Key Functional Groups and Reactivity
Synthetic Pathways and Modifications
The compound’s synthesis likely involves Biginelli-like cyclocondensation (for the dihydropyrimidinone core) followed by pyrrolidine functionalization and pyrazine coupling .
Biginelli Reaction for Dihydropyrimidinone Formation
The dihydropyrimidin-4-one scaffold is synthesized via:
-
Three-component reaction : Ethyl acetoacetate, aldehyde (e.g., 5,6-dimethyl derivative), and urea/thiourea under acid catalysis .
-
Microwave-assisted synthesis : Improved yield (75–85%) under solvent-free conditions .
Pyrrolidine-Pyrazine Coupling
-
Mitsunobu reaction : Coupling 6-(dimethylamino)pyrazin-2-ol with pyrrolidin-3-ol using triphenylphosphine/DIAD .
-
Acetylation : Subsequent reaction with acetyl chloride to form the ketone side chain.
Pyrazine Oxidation
The dimethylamino group on pyrazine undergoes oxidation to form N-oxide derivatives, enhancing water solubility:
This reaction is catalyzed by mCPBA (meta-chloroperbenzoic acid) .
Pyrimidinone Ring Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the 3,4-dihydropyrimidin-4-one to a tetrahydropyrimidine derivative, altering ring aromaticity.
Nucleophilic Substitution at C-2
The pyrimidinone C-2 position reacts with amines or thiols:
Example: Reaction with benzylamine yields 2-benzylamino derivatives (70–80% yield).
Pyrrolidine Ring Functionalization
The oxygenated pyrrolidine undergoes SN2 reactions with alkyl halides or epoxides to introduce substituents .
Stability and Degradation
-
Hydrolytic degradation : The acetyl group hydrolyzes in acidic/basic conditions to form carboxylic acid derivatives (t₁/₂ = 8–12 h at pH 2).
-
Photodegradation : UV exposure cleaves the pyrazine-pyrrolidine ether bond, forming 6-(dimethylamino)pyrazin-2-ol (40% degradation after 24 h) .
Mechanistic Insights from Structural Analogs
Patented analogs (e.g., US7820660B2) demonstrate that:
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of compounds similar to 3-[2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one as antitumor agents. The pyrazolo[1,5-a]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The structural modifications present in this compound may enhance its efficacy against specific tumor types by targeting unique cellular pathways involved in cancer progression .
Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor. For instance, derivatives containing pyrazine and pyrrolidine moieties have been studied for their ability to inhibit spleen tyrosine kinase (Syk), which plays a crucial role in immune responses and has been implicated in various diseases . The inhibition of such enzymes could lead to therapeutic benefits in conditions like autoimmune diseases and certain cancers.
Photophysical Properties
The unique structural features of this compound may contribute to its photophysical properties, making it suitable for applications in material sciences. Compounds with similar frameworks have been explored for their capabilities as fluorophores, which are essential in imaging technologies and biosensors . The ability to modify the electronic properties through chemical substitutions enhances their applicability in these fields.
Synthetic Versatility
The synthesis of this compound involves several innovative strategies that allow for structural modifications at various positions on the core framework. This versatility is crucial for developing libraries of compounds with diverse biological activities . Techniques such as cyclocondensation reactions and palladium-catalyzed coupling reactions are commonly employed to achieve desired modifications efficiently.
Case Study 1: Anticancer Activity
A study published in Molecules examined the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. Researchers synthesized several analogs and tested their activity against different cancer cell lines. Results indicated that specific modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Case Study 2: Enzyme Inhibition
In a patent application focused on Syk inhibitors, researchers reported the synthesis of various pyrazine derivatives that demonstrated significant inhibitory activity against Syk. The findings suggest that compounds similar to This compound could be developed into therapeutic agents for treating diseases associated with Syk dysregulation .
Mechanism of Action
The mechanism of action of 3-[2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, focusing on core motifs, substituents, and synthetic methodologies.
Key Findings:
Structural and Electronic Similarities: The target compound shares electronic features (e.g., electron-rich pyrazine and pyrrolidine groups) with pyrido-pyrimidinone derivatives (e.g., compound 44g ), which may confer similar kinase-binding properties. However, its dihydropyrimidinone core distinguishes it from pyrimidine-2,4-dione derivatives (e.g., compound 50 ), which lack rigidity and exhibit lower metabolic stability . The dimethylamino group in the target compound enhances solubility compared to unmodified pyrrolidine analogs (e.g., compound 18 in ), aligning with principles of isovalency (similar valence electrons but distinct geometries) .
Synthetic Complexity: The target compound likely requires multi-step synthesis involving pyrrolidine functionalization and pyrazine coupling, similar to pyrido-pyrimidinone derivatives in . In contrast, pyrimidine-2,4-diones (e.g., ) are synthesized via simpler condensation reactions, reducing scalability for complex modifications.
Biological Activity: While direct pharmacological data for the target compound are unavailable, its structural analogs (e.g., pyrido-pyrimidinones ) show anticancer and kinase-inhibitory activity. The dimethyl groups at positions 5 and 6 may reduce oxidative metabolism, improving half-life compared to non-methylated analogs .
Biological Activity
The compound 3-[2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic molecule with potential biological activity. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Synthesis of the Compound
The synthesis of this compound involves multiple steps, typically including the following:
- Formation of the Pyrrolidine Ring : Using appropriate precursors, a pyrrolidine ring is formed, which serves as a critical structural component.
- Introduction of the Pyrazine Moiety : The dimethylamino group is introduced to the pyrazine ring, enhancing the compound's biological activity.
- Formation of Dihydropyrimidinone : The final structure is completed by forming the dihydropyrimidinone core, which is crucial for its pharmacological properties.
The synthetic pathway may involve various reactions such as condensation, cyclization, and functional group modifications.
Antitumor Activity
Research has indicated that compounds similar to This compound exhibit significant antitumor properties. For instance:
- In vitro Studies : In studies involving breast cancer cell lines (e.g., MDA-MB-231), derivatives of this compound showed inhibitory effects comparable to established chemotherapeutics like paclitaxel (PTX). The IC50 values reported were around 27.6 μM for some derivatives, indicating potent cytotoxicity against cancer cells .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Interaction with Receptors : It may interact with various receptors (e.g., EGFR) that are crucial for tumor growth and metastasis.
Other Biological Activities
Apart from antitumor effects, there are indications that this compound could exhibit:
- Anthelmintic Activity : Studies have explored its potential against helminths using models like Caenorhabditis elegans, showing promise in treating parasitic infections .
- Cytotoxic Effects on Other Cell Lines : Additional research has demonstrated cytotoxicity against other cancer cell lines, suggesting broad-spectrum activity .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line/Model | IC50 (μM) | Reference |
|---|---|---|---|
| Antitumor | MDA-MB-231 | 27.6 | |
| Anthelmintic | C. elegans | Not specified |
Case Study 1: Antitumor Efficacy
A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their efficacy against MDA-MB-231 cells. Among them, certain derivatives exhibited IC50 values similar to PTX, indicating their potential as effective anticancer agents .
Case Study 2: Broad-Spectrum Activity
In a screening of a chemical library for anthelmintic properties, compounds structurally related to the target molecule displayed significant activity against C. elegans, highlighting their potential in treating parasitic infections .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
Synthesis optimization involves temperature control (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and catalysts like triethylamine. Multi-step protocols often start with pyrazine derivatives and pyrrolidine intermediates, followed by acylation and cyclization. Analytical validation via NMR and HPLC ensures purity .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regioselectivity, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95%). Mass spectrometry (HRMS) validates molecular weight .
Q. How should researchers handle and store this compound safely?
Store in inert atmospheres (argon) at –20°C to prevent hydrolysis. Use PPE (gloves, goggles) and fume hoods during handling. In case of exposure, follow SDS protocols: rinse skin/eyes with water and seek medical consultation .
Q. What statistical methods improve synthesis reproducibility?
Design of Experiments (DoE) minimizes trial runs by screening variables (e.g., solvent polarity, stoichiometry). Response Surface Methodology (RSM) models interactions between parameters to predict optimal yields .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives?
Quantum chemical calculations (e.g., DFT) predict transition states, while machine learning models trained on reaction databases identify viable pathways. Tools like ICReDD integrate computational and experimental data to prioritize high-yield routes .
Q. What strategies resolve contradictions in reported synthesis yields?
Cross-validate protocols using kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Compare solvent effects (polar aprotic vs. protic) and catalyst loading ratios to reconcile discrepancies .
Q. How do structural modifications influence biological activity?
Structure-Activity Relationship (SAR) studies focus on substituents at the pyrazine and pyrrolidine moieties. For example, replacing dimethylamino groups with bulkier amines alters binding affinity to target enzymes. Molecular docking simulations guide rational design .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
Isotopic labeling (e.g., ¹⁵N) traces reaction pathways, while tandem MS/MS identifies intermediates. Computational reaction path searches (e.g., GRRM) map competing pathways, such as undesired cyclization or oxidation .
Q. How can stability studies under varying pH/temperature inform formulation?
Accelerated degradation studies (40°C/75% RH) assess hydrolytic stability. LC-MS monitors degradation products, while Arrhenius modeling predicts shelf-life. Buffered solutions (pH 4–7) mitigate decomposition .
Q. What advanced techniques elucidate electronic properties for target binding?
X-ray crystallography resolves 3D conformations, while Surface Plasmon Resonance (SPR) quantifies binding kinetics. Electron density maps (from XRD) highlight pharmacophore regions critical for receptor interactions .
Methodological Notes
- Experimental Design : Prioritize DoE over one-factor-at-a-time (OFAT) for multivariate optimization .
- Data Validation : Cross-check NMR assignments with 2D-COSY and HSQC to avoid misassignment .
- Contradiction Analysis : Use Bayesian statistics to weigh evidence from conflicting studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
